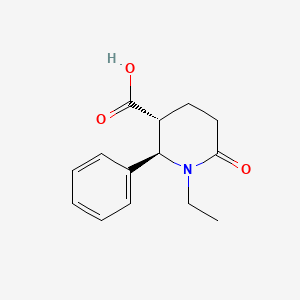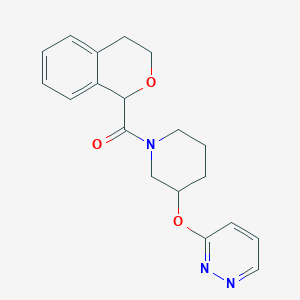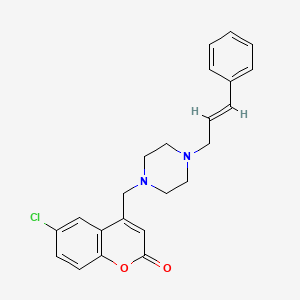
2-(Isopropylamino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of reaction conditions. For example, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is achieved through a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, with the formation of a thiophene core that is then converted into a pyrrole nucleus . Similarly, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid involves starting from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and determining the stereochemical structure via X-ray crystallography . These methods suggest that the synthesis of 2-(isopropylamino)acetic acid could potentially be approached through analogous multi-step synthetic routes, with careful attention to the choice of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is determined using various analytical techniques. For instance, the structure of newly synthesized 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides was elucidated using elemental analyses, FTIR, ^1H NMR, ^13C NMR, and MS spectral data . These techniques could similarly be applied to determine the molecular structure of this compound, ensuring the correct identification of the compound and its isomers.
Chemical Reactions Analysis
The papers describe the reactivity of acetic acid derivatives with various nucleophiles. For example, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid reacts with amines and pyrazole to form new amides and 1-acylpyrazole . This suggests that this compound could also participate in similar acylation reactions, potentially leading to a variety of amide products.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the papers, the properties of related compounds can provide some insights. For example, the interaction of 2-methylaminopyridine with acetic acid leads to changes in absorption and fluorescence spectra, indicating the formation of a complex and highlighting the potential for this compound to engage in non-covalent interactions that could affect its physical properties . Additionally, the antibacterial and antifungal activities of some synthesized compounds suggest that this compound might also exhibit biological activity, which would be an important aspect of its chemical properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ester Synthesis : A study by Salionov (2015) detailed the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, which includes derivatives of 2-(Isopropylamino)acetic acid. These compounds were found to exhibit various biological activities and serve as intermediates for the synthesis of more complex chemical structures (Salionov, 2015).
Enzymatic Kinetic Resolution : A study conducted by Olah et al. (2018) investigated isopropyl esters of 2-alkoxyacetic acids (including this compound) for their effectiveness in enantioselective N-acylation, catalyzed by lipase B from Candida antarctica. This research highlights the potential of these esters in the field of asymmetric synthesis and enzymatic resolution (Olah et al., 2018).
Pharmaceutical Research
Drug Synthesis and Analysis : The synthesis of new pharmaceutical compounds often involves this compound derivatives. For instance, Rakibe et al. (2018) explored the degradation products of acebutolol, a drug for cardiovascular conditions, which include compounds derived from this compound. These studies are crucial in understanding drug stability and safety (Rakibe et al., 2018).
Cardiovascular Research : Nikam et al. (2011) researched oxalate salt of 1-(isopropylamino)-3-(5-((isopropylamino) methyl)-2-methoxyphenoxy) propan-2-ol, a compound related to this compound. They explored its potential as a β-adrenoreceptor antagonist with cardioprotective and antiarrhythmic activity. This research contributes to the development of new treatments for cardiovascular diseases (Nikam et al., 2011).
Environmental and Analytical Chemistry
- Herbicide Analysis : In agricultural and environmental research, the analysis of herbicides is vital. Khan and Akhtar (2011) studied the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid, a derivative of this compound, on nano-composite materials. Their work contributes to understanding the environmental impact and management of such compounds (Khan & Akhtar, 2011).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS (Globally Harmonized System) pictograms GHS07, GHS08, and GHS09 . The hazard statements are H302-H319-H372-H410 . Precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-(Isopropylamino)acetic acid . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Analyse Biochimique
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that similar compounds, such as acetic acid, are involved in various metabolic pathways, including those involving enzymes and cofactors
Transport and Distribution
It is known that similar compounds can interact with various transporters and binding proteins, influencing their localization or accumulation
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications
Propriétés
IUPAC Name |
2-(propan-2-ylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6-3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPOIJKOXBKKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901027 |
Source


|
| Record name | NoName_76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)
![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)






![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

